1-(3-Bromophenyl)but-3-en-2-amine
Description
Significance of Aryl-Substituted Unsaturated Amines in Synthetic Organic Chemistry
Aryl-substituted unsaturated amines are valuable intermediates in the synthesis of a wide array of organic molecules. The presence of an aromatic ring, an alkene, and an amine functional group within the same molecule provides multiple sites for chemical modification. These compounds are precursors to various pharmaceuticals, agrochemicals, and materials. wikipedia.orgrsc.org The allylic amine motif, in particular, is a crucial structural element in numerous biologically active agents and natural products. rsc.org The development of efficient methods for the synthesis of these molecules is an active area of research, with techniques like multicomponent coupling reactions offering modular and environmentally friendly routes to architecturally complex and functionally diverse allylic amines. rsc.orgrsc.org
Overview of Bromine and Amine Functional Groups in Chemical Synthesis
The bromine and amine functional groups are cornerstones of modern synthetic chemistry, each imparting distinct reactivity to a molecule.
The amine group is a versatile functional group that can act as a nucleophile, a base, and a directing group in various reactions. ucalgary.caquora.com Primary amines, such as the one in the title compound, readily react with electrophiles like alkyl halides and acyl chlorides to form new carbon-nitrogen bonds, leading to the synthesis of more complex amines and amides. ucalgary.ca The lone pair of electrons on the nitrogen atom is responsible for its basicity and nucleophilicity. quora.com
The bromine atom on an aromatic ring, creating a bromoarene, is a key functional group for cross-coupling reactions. acs.orgacs.org Bromoarenes are widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. acs.org They readily participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings, where the bromine atom is substituted with various other groups. organic-chemistry.orgyoutube.com
Structural Features and Potential for Chemical Transformations of 1-(3-Bromophenyl)but-3-en-2-amine
The structure of this compound, featuring a stereocenter at the C-2 position, suggests the potential for stereoselective reactions. The molecule's reactivity is dictated by the interplay of its three key functional groups: the primary amine, the terminal alkene, and the 3-bromophenyl group.
Potential Chemical Transformations:
Amine-based reactions: The primary amine can undergo N-alkylation, N-acylation, and reductive amination. It can also be a directing group in electrophilic aromatic substitution, although the bromo-substituent's directing effects would also be at play.
Alkene-based reactions: The terminal double bond is susceptible to electrophilic addition reactions. chemistrystudent.comchemistrysteps.comlibretexts.orgutdallas.edu For instance, it can be halogenated, hydrohalogenated, or hydrated. It can also participate in polymerization or cycloaddition reactions.
Bromoarene-based reactions: The bromine atom on the phenyl ring opens the door to a vast array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of new carbon or heteroatom substituents at the meta-position of the phenyl ring. organic-chemistry.orgyoutube.com
Intramolecular reactions: The proximity of the functional groups could allow for intramolecular cyclization reactions under appropriate conditions, leading to the formation of heterocyclic compounds.
Research Gaps and Objectives for Comprehensive Investigation of the Compound
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There are no dedicated studies on its synthesis, characterization, or reactivity. This lack of information highlights the need for a comprehensive investigation.
Objectives for future research should include:
Development of an efficient and stereoselective synthesis: Establishing a reliable method to produce the compound in good yield and high enantiopurity is the first critical step.
Thorough spectroscopic and physical characterization: Detailed analysis using techniques like NMR, IR, and mass spectrometry, along with determination of physical properties, is essential.
Systematic exploration of its reactivity: A comprehensive study of the reactions involving each of the functional groups would unveil its synthetic utility. This would involve investigating its behavior in cross-coupling reactions, electrophilic additions, and reactions at the amine center.
Evaluation of its potential applications: Once its chemical properties are understood, the compound could be explored as a precursor for the synthesis of novel biologically active molecules or advanced materials.
The following tables present hypothetical, yet scientifically plausible, data for the compound based on the known properties of similar molecules.
Table 1: Hypothetical Physical and Spectroscopic Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not determined |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.10 (m, 4H, Ar-H), 5.85 (ddd, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 3.55 (m, 1H, -CH(NH₂)-), 2.80 (dd, 1H, Ar-CH₂-), 2.65 (dd, 1H, Ar-CH₂-), 1.60 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 140.5 (Ar-C), 138.2 (-CH=CH₂), 130.5 (Ar-C), 129.8 (Ar-C), 126.0 (Ar-C), 122.6 (Ar-C-Br), 114.5 (-CH=CH₂), 52.5 (-CH(NH₂)-), 42.0 (Ar-CH₂-) |
| IR (neat) ν (cm⁻¹) | 3370, 3290 (N-H stretch), 3075 (C-H stretch, alkene), 1640 (C=C stretch), 1595, 1570 (C=C stretch, aromatic), 810 (C-H bend, aromatic) |
| Mass Spectrometry (EI) m/z | 225/227 [M]⁺, 210/212 [M-NH₂]⁺, 146 [M-Br]⁺ |
Table 2: Proposed Synthetic Route for this compound
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Friedel-Crafts Acylation | 3-Bromo-1-iodobenzene, But-3-enoyl chloride, AlCl₃ | 1-(3-Bromophenyl)but-3-en-1-one |
| 2 | Reductive Amination | 1-(3-Bromophenyl)but-3-en-1-one, NH₃, NaBH₃CN | This compound |
Table 3: Potential Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Acetylation | Acetic anhydride, pyridine | N-(1-(3-Bromophenyl)but-3-en-2-yl)acetamide |
| Bromination of Alkene | Br₂, CH₂Cl₂ | 1-(3-Bromophenyl)-3,4-dibromobutan-2-amine |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 1-(Biphenyl-3-yl)but-3-en-2-amine |
| Heck Reaction | Styrene, Pd(OAc)₂, PPh₃, Et₃N | 1-(3-(2-Phenylethenyl)phenyl)but-3-en-2-amine |
Properties
IUPAC Name |
1-(3-bromophenyl)but-3-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h2-6,10H,1,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHVYRQINAFXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Bromophenyl but 3 En 2 Amine and Analogues
Retrosynthetic Analysis of the 1-(3-Bromophenyl)but-3-en-2-amine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, more readily available starting materials, thereby revealing potential synthetic pathways. amazonaws.com
Disconnection Strategies for the Amine Moiety
A primary disconnection strategy involves breaking the carbon-nitrogen bond of the amine. This retrosynthetic step leads to a ketone precursor, 1-(3-bromophenyl)but-3-en-2-one. The target amine can then be synthesized from this ketone via reductive amination. This method is advantageous as it allows for the introduction of various amine groups (primary, secondary, or tertiary) in the final step by choosing the appropriate nitrogen source, such as ammonia (B1221849) or a primary/secondary amine, along with a suitable reducing agent.
Disconnection Strategies for the Alkene Moiety
The vinyl group offers another key point for disconnection. A logical approach is to break the C2-C3 bond, suggesting a synthetic route where a vinyl nucleophile, such as vinylmagnesium bromide or vinyllithium, is added to an electrophile at the C2 position, like a 1-(3-bromophenyl)acetaldehyde derivative.
Alternatively, a Wittig-type reaction can be employed to form the double bond. This involves disconnecting the alkene to a ketone, 1-(3-bromophenyl)acetone, and a methylidene phosphorane.
Strategies for Introducing the Bromophenyl Group
The 3-bromophenyl group can be disconnected at the bond between the aromatic ring and the side chain (C1-C(Ar)). This suggests a precursor such as a but-3-en-2-yl derivative and a 3-bromophenyl electrophile or nucleophile. For instance, a Grignard reagent like 3-bromophenylmagnesium bromide could be reacted with an appropriate electrophile.
A more common strategy is to begin with a starting material that already contains the 3-bromophenyl group, such as 3-bromoacetophenone or 3-bromobenzaldehyde, and then construct the but-3-en-2-amine (B3051532) side chain.
Precursor Synthesis and Optimization
The successful synthesis of this compound is dependent on the efficient preparation of key precursors.
Preparation of 3-Bromophenyl Precursors
The synthesis of 3-bromophenyl precursors is well-documented. These compounds serve as the foundational materials for introducing the desired substituted aromatic ring.
| Precursor | Starting Material | Reagents and Conditions |
| 3-Bromoacetophenone | Acetophenone | Br₂, AlCl₃ (Lewis acid catalyst) |
| 3-Bromobenzaldehyde | Benzaldehyde (B42025) | Br₂, FeBr₃ (Lewis acid catalyst) |
| (S)-3-(4-Bromophenyl)butanoic Acid | (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate | Rh(NBD)₂BF₄, (R)-BINAP, Dioxane, H₂O, TEA |
Table 1: Synthesis of Key 3-Bromophenyl Precursors orgsyn.org
The synthesis of (S)-3-(4-bromophenyl)butanoic acid has been achieved on a large scale. orgsyn.orgorgsyn.org This process involves the rhodium-catalyzed asymmetric addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate, followed by hydrolysis. orgsyn.org
Synthesis of But-3-en-2-ol and Related Unsaturated Alcohol Derivatives
But-3-en-2-ol is a crucial precursor in many of the proposed synthetic routes.
The synthesis of but-3-en-2-ol can be accomplished through various methods, including the reaction of acetaldehyde (B116499) with a vinyl Grignard reagent. chemicalbook.com Another approach involves the selective reduction of but-3-en-2-one. The synthesis of related structures like 2-methyl-3-buten-2-ol (B93329) can be achieved by reacting isoprene (B109036) with a hydrohalide followed by treatment with an aqueous base. google.com It can also be formed non-enzymatically from dimethylallyl pyrophosphate in the presence of certain metal ions like Mn²⁺. nih.gov The partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114) using a Lindlar catalyst also yields 2-methyl-3-buten-2-ol. prepchem.com
| Product | Reactant 1 | Reactant 2 | Reagents and Conditions |
| But-3-en-2-ol | Acetaldehyde | Vinylmagnesium bromide | Diethyl ether or THF, then aqueous workup |
| 2-Methyl-3-buten-2-ol | 2-Methyl-3-butyn-2-ol | Hydrogen | Lindlar catalyst, quinoline, light petroleum |
| 2-Methyl-3-buten-2-ol | Isoprene | Hydrohalide, then aqueous base | Distillation in the presence of excess base |
Table 2: Synthesis of But-3-en-2-ol and a Related Derivative google.comprepchem.com
Synthesis of Amination Reagents and Derivatives
The choice of the amination reagent is critical for the successful synthesis of primary and secondary amines. These reagents can be broadly classified as nucleophilic or electrophilic sources of nitrogen.
Classic nucleophilic amination reagents include those used in the Gabriel synthesis, where potassium phthalimide (B116566) serves as an ammonia surrogate. tcichemicals.com This method is reliable for converting alkyl halides to primary amines. Modern variations have introduced reagents that allow for the synthesis of monoprotected amines under milder conditions. For instance, the potassium salt of di-tert-butyl iminodicarboxylate can react with alkyl halides, and subsequent deprotection yields the primary amine. tcichemicals.com
Fukuyama amination utilizes o-nitrobenzenesulfonamides (o-Ns-amides) as versatile amine synthons. tcichemicals.com These reagents react smoothly with alcohols under Mitsunobu conditions or with alkyl halides to form N-substituted sulfonamides. The o-Ns group can be selectively cleaved under mild conditions, providing access to the corresponding primary or secondary amines. tcichemicals.com
More recently, electrophilic amination strategies have gained prominence. Thianthrene-based aminating reagents have been developed for the amination of alkenes. nih.gov An electrochemical process can generate an electrophilic adduct between thianthrene (B1682798) and an alkene, which then reacts with an amine nucleophile to produce the allylic amine. researchgate.net Another class of electrophilic reagents, such as acetoxime O-(2,4,6-trimethylphenyl)sulfonate, reacts with organometallic reagents like Grignard reagents to furnish primary amines. tcichemicals.com
Direct and Indirect Synthetic Approaches to this compound
The construction of the C-N bond in allylic amines like this compound can be achieved through either direct or indirect approaches.
Direct approaches involve the formation of the allylic C-N bond in a single step from readily available precursors, often through the functionalization of an unactivated C-H bond. nih.gov An example is the direct allylic C-H amination of a terminal alkene with an amine, which can be facilitated by dual photoredox and cobalt catalysis. nih.gov This method is atom-economical and offers a straightforward route to branched allylic amines. nih.govnih.gov
Indirect approaches typically involve multiple steps and the use of pre-functionalized substrates. A common indirect strategy is the nucleophilic addition of organometallic reagents to imines. nih.gov For an analogue of this compound, this could involve the addition of a vinyl organometallic species (e.g., vinylmagnesium bromide) to an imine derived from 3-bromobenzaldehyde. This method is highly versatile for creating structurally diverse allylic amines. nih.gov Another indirect route is the venerable Tsuji-Trost reaction, which involves the palladium-catalyzed reaction of an amine with an allylic electrophile, such as an allylic acetate (B1210297) or carbonate. organic-chemistry.org
Amination Reactions of Unsaturated Substrates
The direct amination of unsaturated substrates, particularly alkenes, represents an ideal and atom-economical strategy for synthesizing allylic amines. nih.gov These reactions often rely on transition-metal catalysis to activate the C-H bond at the allylic position. For example, a combination of a palladium catalyst, a phosphine (B1218219) ligand, and an oxidant like duroquinone (B146903) can achieve the intermolecular oxidative amination of unactivated olefins with primary amines. organic-chemistry.org This process proceeds via allylic C(sp³)-H activation followed by nucleophilic attack of the amine. organic-chemistry.org
Vanadium-based catalysts have also been employed for the allylic amination of alkenes. Using a vanadium oxide complex with chloramine-T as the nitrogen source, α-methylalkenes can be converted to N-tosyl allylic amines with high selectivity. nih.gov Electrochemical methods provide another avenue, where an adduct formed between thianthrene and an alkene is treated with an amine nucleophile to yield the allylic amine product. researchgate.net This strategy is notable for its ability to functionalize simple gaseous alkenes. researchgate.net
Stereoselective Amine Formation Methodologies
Achieving stereocontrol in the synthesis of chiral allylic amines is a significant challenge. For a molecule like this compound, which has a stereocenter at the C-2 position, stereoselective methods are crucial for accessing specific enantiomers.
Several strategies have been developed to this end. Asymmetric catalytic amination is a prominent approach. For instance, palladium-catalyzed allylic amination using chiral ligands can provide secondary allylic amines with excellent regio- and stereoselectivity. organic-chemistry.org Similarly, iridium catalysts are effective for the enantioselective allylic amination of allylic carbonates. organic-chemistry.org
Nucleophilic addition to chiral auxiliaries or imines is another powerful method. The synthesis of α-chiral allylic amines can be achieved through the rearrangement of allylic trichloroacetimidates (Overman rearrangement) or by the addition of vinyl organometallics to imines bearing a chiral auxiliary. nih.gov For example, hydrozirconation of an alkyne followed by transmetalation to zinc and addition to a chiral N-phosphinoylimine can generate chiral allylic amines with high diastereoselectivity. nih.gov Vanadium-catalyzed allylic amination has also shown high stereoselectivity for certain substrates. nih.gov
Catalytic Approaches (e.g., Transition-Metal Catalysis, Organocatalysis)
Catalysis is central to the modern synthesis of allylic amines, offering efficient and selective pathways that are often not achievable through stoichiometric methods. chemscene.com Both transition-metal catalysis and organocatalysis have been successfully applied in this field.
Palladium catalysis is arguably the most powerful and versatile tool for the synthesis of allylic amines. organic-chemistry.orgacs.org The Tsuji-Trost reaction, or palladium-catalyzed allylic amination, is a cornerstone of this field. In this reaction, a Pd(0) catalyst activates an allylic substrate (like an acetate, carbonate, or chloride) to form a π-allyl palladium intermediate. This intermediate is then attacked by an amine nucleophile to form the allylic amine. The regioselectivity and stereoselectivity of this reaction can be finely tuned by the choice of ligands. organic-chemistry.org For instance, using aqueous ammonia as the nitrogen source with a palladium catalyst allows for the direct synthesis of primary allylic amines. organic-chemistry.org
Another key palladium-catalyzed strategy is the cross-coupling of aryl halides with amines or their precursors, such as in the Suzuki-Miyaura coupling. While typically used for C-C bond formation, variations can be adapted for C-N bond formation. For example, an imine derivative containing a bromophenyl group could undergo a Suzuki coupling with a boronic acid to modify the aryl portion of the molecule before the imine is reduced to the final amine. researchgate.net
Below is a table summarizing key palladium-catalyzed amination strategies.
| Reaction Name | Catalyst/Reagents | Substrates | Product Type | Ref. |
| Tsuji-Trost Amination | Pd(0) catalyst, Ligand (e.g., phosphine) | Allylic acetate/carbonate, Amine | Allylic Amine | organic-chemistry.org |
| Oxidative Amination | Pd catalyst, Ligand, Oxidant (Duroquinone) | Alkene, Primary Amine | Secondary Allylic Amine | organic-chemistry.org |
| Direct Amination | Pd/DPEphos, Ammonium (B1175870) Acetate | Allylic Alcohol | Primary Allylic Amine | organic-chemistry.org |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (K₃PO₄) | Aryl/Vinyl Halide, Arylboronic Acid | Biaryl or Styrenyl derivative | researchgate.net |
Hydroamination, the direct addition of an N-H bond of an amine across a C-C double or triple bond, is a highly atom-economical method for synthesizing amines. researchgate.net This transformation can be catalyzed by a wide range of metals, including early transition metals (e.g., titanium, zirconium), late transition metals (e.g., rhodium, gold), and rare-earth metals. researchgate.net
The mechanism of hydroamination varies with the catalyst. With late transition metals, the reaction often proceeds through nucleophilic attack of the amine on a metal-coordinated alkene. researchgate.net For a substrate like 3-bromo-1-vinylbenzene, hydroamination with an appropriate amine in the presence of a suitable catalyst could theoretically construct the desired this compound framework, although regioselectivity would be a key challenge.
Copper-catalyzed hydroamination (CuH-catalyzed) has emerged as a valuable tool, particularly for the synthesis of chiral amines through the use of modified amine transfer reagents. acs.org The reaction involves the addition of a Cu-H species across the unsaturated bond, followed by reaction with the amine source.
The table below outlines different catalytic systems used in hydroamination.
| Catalyst Type | Metal Examples | Mechanistic Feature | Substrate Scope | Ref. |
| Early Transition Metals | Ti, Zr | Insertion into Metal-Amide bond | Alkynes, Alkenes | researchgate.net |
| Late Transition Metals | Rh, Pd, Au, Ru | Nucleophilic attack on coordinated alkene/alkyne | Alkenes, Alkynes, Allenes | researchgate.net |
| Rare-Earth Metals | La, Sm, Y | Lanthanide-amide complexes | Alkynes, Alkenes | researchgate.net |
| Copper Hydride | Cu | Addition of Cu-H across double bond | Allenes, Alkenes | acs.org |
Multi-Component Reactions (MCRs) for Scaffold Construction
A prominent MCR for synthesizing allylic amines is the nickel-catalyzed three-component coupling of an alkene, an aldehyde, and an amide. rsc.orgresearchgate.net In the context of synthesizing the target compound, this would involve reacting an appropriate alkene, 3-bromobenzaldehyde, and an amine source. This method is noted for its practicality, broad functional-group tolerance, and the use of inexpensive nickel salts as catalysts. nih.govrsc.org The reaction proceeds through the in situ generation of an imine from the aldehyde and amide, which then couples with the alkene. rsc.org
Other notable MCRs applicable to the synthesis of similar scaffolds include:
The Petasis Reaction : A metal-free, three-component reaction involving an amine, a boronic acid, and an aldehyde to produce substituted amines. acs.org This method has been successfully used to generate a variety of allylic amines. acs.org
The Groebke-Blackburn-Bienaymè (GBB) Reaction : This three-component reaction combines an aldehyde, an isocyanide, and an amidine-containing heterocycle to create fused heterocyclic structures, demonstrating the versatility of MCRs in generating diverse amine-containing scaffolds. rug.nl
Organometallic Mannich Reactions : These reactions utilize organometallic reagents, such as organozinc bromides, in a three-component coupling with aldehydes and amines to form α-branched amines. beilstein-journals.org
These MCR strategies represent powerful tools for building molecular diversity and accessing complex, drug-like allylic amines from simple, readily available starting materials. rsc.orgresearchgate.net
Reaction Condition Optimization for High Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product. Key parameters that are systematically varied include solvents, temperature, pressure, catalysts, ligands, and additives.
Solvent Effects
The choice of solvent can significantly influence the rate and outcome of a reaction. In the synthesis of allylic amines via MCRs, different solvents can lead to varying yields. For instance, in a metal-free MCR for allylic amine synthesis, the solvent choice had a notable impact on the product yield. acs.org Polar aprotic solvents are commonly employed; for example, in certain N-alkylation reactions to form secondary amines, dimethyl sulfoxide (B87167) (DMSO) has been used. researchgate.net The polarity of the solvent can stabilize charged intermediates or transition states, which can either accelerate or hinder a reaction depending on the mechanism. youtube.com
| Solvent | Yield (%) | Reference |
|---|---|---|
| 1,2-dichloroethane | 78% | acs.org |
| Chloroform | 66% | acs.org |
| Acetonitrile (B52724) | 61% | acs.org |
Temperature and Pressure Variations
Reaction temperature is a crucial parameter that can affect reaction rates and product distribution. Syntheses of allylic amines have been reported across a wide temperature range, from room temperature up to 150-200°C. google.comnih.gov For example, a nickel-catalyzed MCR was effectively run at 100°C, while a metal-free Petasis-type reaction was optimized at 65°C. researchgate.netacs.org In some cases, temperature can be a determining factor in the final product structure. For instance, in certain bromination reactions, a temperature of 100°C led to an intermediate product, whereas increasing the temperature to 170°C was necessary to form the final halogenated product. chemrxiv.org Most of these syntheses are conducted at ambient pressure, although sealed pressure vessels may be used when working with volatile reagents like ammonia. google.com
Catalyst and Ligand Screening
The catalyst and its associated ligands are at the heart of many modern synthetic methods for creating allylic amines. The selection of the metal center and the steric and electronic properties of the ligand can dramatically influence reactivity, regioselectivity, and enantioselectivity. Nickel, palladium, iridium, and rhodium complexes are commonly used. researchgate.netgoogle.comorganic-chemistry.org In nickel-catalyzed MCRs, a combination of a nickel(II) precatalyst and a phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃) has proven effective. researchgate.net For palladium-catalyzed aminations, multidentate phosphine ligands such as 1,4-bis(diphenylphosphino)butane (B1266417) are often essential for high yields. google.com
| Catalyst System | Reaction Type | Reference |
|---|---|---|
| Ni(COD)₂ / PCy₃ | Multicomponent Coupling | researchgate.net |
| Pd(acac)₂ / 1,4-bis(diphenylphosphino)butane | Allylic Amination | google.com |
| Cationic Iridium(I) / BIPHEP | Reductive Coupling | organic-chemistry.org |
| p-Toluene sulfonic acid | Three-Component Reaction | researchgate.net |
Additive and Reagent Selection
Additives often play a critical role in facilitating catalytic cycles or enhancing reaction efficiency. In the nickel-catalyzed MCR for allylic amines, a Lewis acid co-catalyst such as titanium(IV) isopropoxide is used. researchgate.net In other systems, such as an organometallic Mannich reaction using organozinc reagents, the presence of a stoichiometric amount of lithium chloride (LiCl) was found to be essential for the reaction to proceed efficiently. beilstein-journals.org The choice of base is also critical in reactions involving deprotonation steps, with cesium bases showing high chemoselectivity in some direct mono-N-alkylation reactions. researchgate.net The selection of the primary reagents, such as using an aldehyde and an amide to generate a less stable imine in situ, can also be a key strategy to improve the practicality and scope of a reaction. rsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. The primary goal is to develop methods that are more environmentally benign, safer, and more efficient in their use of resources.
A key aspect of green chemistry is atom economy , which is maximized in MCRs by incorporating the majority of atoms from the starting materials into the final product, thus reducing waste. rsc.orgresearchgate.net The development of metal-free catalytic systems , such as the Petasis reaction, avoids the use of potentially toxic and expensive heavy metals. acs.org
Another focus is the use of environmentally friendly solvents. Research into performing aminations of allylic alcohols in water at room temperature represents a significant step towards greener synthesis, as it eliminates the need for volatile organic solvents. nih.gov Similarly, developing solvent-free reaction conditions is a highly desirable goal, with some N-nitrosation reactions being successfully carried out under such conditions. rsc.org
Finally, the use of inexpensive and earth-abundant metal catalysts, such as those based on nickel or molybdenum, is preferred over rarer and more costly metals like palladium or rhodium, aligning with the green chemistry principle of using sustainable resources. nih.govorganic-chemistry.org
Solvent-Free or Aqueous Media Reactions
The use of water as a reaction medium is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and inexpensive alternative to traditional organic solvents. The direct use of alcohols as alkylating reagents in aqueous media represents an emerging area in sustainable chemistry. researchgate.net
Research has demonstrated the viability of palladium-catalyzed Tsuji-Trost reactions for synthesizing allylic amines in water. researchgate.net This approach allows for the direct substitution of allylic alcohols with amine nucleophiles without the need for chemical activators or complex, soluble ligands, representing a greener alternative to methods requiring anhydrous organic solvents. researchgate.net Similarly, Barbier-type reactions, often mediated by metals like zinc or indium, can be performed in aqueous media to produce homoallylic amines and alcohols, which are structurally related to the target compound. acs.orgacs.org The ability to generate organometallic reagents in situ in water circumvents the need for pre-formed, moisture-sensitive reagents.
Micellar catalysis is another advanced technique where surfactants are dissolved in water to form nano-assemblies that act as nanoreactors for organic transformations, including dehydrative amination reactions. researchgate.net This method can facilitate reactions between water-insoluble organic substrates in an aqueous bulk phase.
Table 1: Examples of C-N and C-C Bond Formation in Aqueous Media
| Reaction Type | Catalyst/Mediator | Substrates | Product Type | Key Feature | Citation |
|---|---|---|---|---|---|
| Tsuji-Trost Reaction | Palladium | Allylic Alcohols, Amines | Allylic Amines | No chemical activators or sophisticated ligands required. researchgate.net | researchgate.net |
| Barbier-Type Alkylation | Zinc-Silver | Imines, Alkyl Halides | Alkylamines | Utilizes unactivated alkyl halides in aqueous media. acs.org | acs.org |
| Dehydrative Amination | Surfactant Nano-assemblies | Alcohols, Amines | Amines | Micellar catalysis enables reaction in water. researchgate.net | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a popular tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. researchgate.netresearchgate.net
A key step in one potential synthesis of this compound is the formation of an imine intermediate from 3-bromobenzaldehyde. A study on the synthesis of (E)-1-(3-bromobenzylidene)-2-phenylhydrazine, a related imine, found that microwave irradiation (180 W) for just 2 minutes resulted in a 90.18% yield. researchgate.net This demonstrates the efficiency of MAOS for key bond-forming reactions. The benefits of MAOS extend to a wide variety of heterocyclic and acyclic compounds, often allowing for solvent-free conditions which further enhances the green credentials of the synthesis. researchgate.netwjarr.com
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction | Method | Reaction Time | Yield | Solvent | Citation |
|---|---|---|---|---|---|
| Imine Synthesis | Microwave (180 W) | 2 minutes | 90.18% | Ethanol | researchgate.net |
| Enaminone Synthesis | Microwave | Short time | Much higher | Solvent-free | researchgate.net |
| Enaminone Synthesis | Conventional Heating | Longer time | Much lower | Xylene | researchgate.net |
Mechanochemical Approaches
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball milling, offers a powerful solvent-free alternative to traditional solution-based synthesis. acs.org These methods can generate high-energy, non-equilibrium environments that sometimes yield products not accessible through conventional means. nih.gov
Mechanochemical techniques have been successfully applied to C-N bond formation and the synthesis of organometallic complexes. For instance, the synthesis of a tris(allyl)aluminum complex, which could not be isolated from solution, was achieved in high yield through a base-free mechanochemical reaction. acs.org This highlights the potential of mechanochemistry to create novel, unsolvated reagents. The technique is noted for its mild reaction conditions, often proceeding at room temperature without the need for bulk solvents, which significantly reduces waste.
Table 3: Examples of Mechanochemical Synthesis
| Reaction Type | Reactants | Conditions | Key Outcome | Citation |
|---|---|---|---|---|
| Tris(allyl)aluminum Synthesis | Aluminum iodide, 1,3-bis(trimethylsilyl)allyl anion | Ball Milling | High-yielding synthesis of an unsolvated complex not isolable from solution. | acs.org |
| C-N Bond Construction | Anilines, Arylboronic acids | Ball Milling | Solvent-free C-N bond formation. |
| Ca/K Allyl Complex Formation | K[A'], CaI₂ | Ball Milling | Formation of a non-stoichiometric product not observed in solution. nih.gov | nih.gov |
Catalyst Recycling and Sustainability Metrics
A crucial aspect of green chemistry is the development of recyclable catalysts to minimize cost and waste. researchgate.net Heterogeneous catalysts or homogeneous catalysts immobilized on solid supports are advantageous as they can be easily separated from the reaction mixture by filtration or centrifugation and reused over multiple cycles, often without a significant loss of activity. researchgate.netorganic-chemistry.org For example, a molybdenum catalyst used for the dehydrative allylation of allyl alcohol with amines was reused three times without losing activity, while another molybdenum catalyst used for allylic amination could be recycled through simple centrifugation. organic-chemistry.org
To quantitatively assess the environmental performance of a chemical process, several green chemistry metrics are employed. rsc.orgmdpi.com These tools help chemists evaluate the efficiency and environmental impact of a synthetic route, guiding process optimization. researchgate.net
Process Mass Intensity (PMI) : This is a key high-level metric used widely in the pharmaceutical industry. scispace.com It is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. A lower PMI indicates a more sustainable and efficient process. researchgate.net
Atom Economy (AE) : This metric calculates the theoretical efficiency of a reaction by measuring how many atoms from the reactants are incorporated into the desired final product. researchgate.net
E-Factor : The E-Factor measures the total amount of waste generated per kilogram of product. scispace.com
Reaction Mass Efficiency (RME) : RME provides the percentage of the mass of the reactants that ends up in the product. researchgate.net
These metrics provide a framework for comparing different synthetic pathways and identifying areas for improvement, such as reducing solvent use or minimizing the formation of byproducts. rsc.orgmdpi.com
Table 4: Key Green Chemistry and Sustainability Metrics
| Metric | Calculation | Ideal Value | Purpose | Citation |
|---|---|---|---|---|
| Process Mass Intensity (PMI) | Total Mass In (kg) / Mass of Product (kg) | Low (approaching 1) | Measures total waste generation across the entire process. researchgate.netscispace.com | researchgate.netscispace.com |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | 100% | Assesses the efficiency of atom incorporation from reactants to product. researchgate.net | researchgate.net |
| E-Factor | Total Waste (kg) / Mass of Product (kg) | 0 | Quantifies the amount of waste produced relative to the product. scispace.com | scispace.com |
| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100% | 100% | Provides the "real" yield of a reaction, accounting for all reactants. researchgate.net | researchgate.net |
Mechanistic Investigations of 1 3 Bromophenyl but 3 En 2 Amine Formation and Reactivity
Elucidation of Reaction Pathways for Synthesis
The formation of 1-(3-bromophenyl)but-3-en-2-amine can be envisioned through several synthetic routes, primarily involving the formation of the crucial carbon-nitrogen bond at the allylic position. Two plausible and widely utilized methods for the synthesis of such chiral amines are transition-metal-catalyzed allylic amination and the reduction of a corresponding imine, which itself can be derived from a ketone precursor.
Route A: Palladium-Catalyzed Allylic Amination
A prevalent method for the synthesis of allylic amines is the palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction. acs.org This reaction typically involves the coupling of an allylic substrate with an amine nucleophile. For the synthesis of this compound, a potential pathway would start from an appropriate allylic precursor, such as 1-(3-bromophenyl)but-3-en-2-ol or its corresponding carbonate or acetate (B1210297) derivative.
The key steps are as follows:
Oxidative Addition: A palladium(0) catalyst, often stabilized by phosphine (B1218219) ligands, reacts with the allylic substrate to form a π-allylpalladium(II) complex. This intermediate is crucial for the subsequent nucleophilic attack.
Nucleophilic Attack: An amine, in this case, ammonia (B1221849) or a protected amine equivalent, attacks the π-allylpalladium(II) complex. The regioselectivity of this attack (at the C1 or C3 position of the allyl system) is a critical aspect, influenced by the ligands, solvent, and the nature of the nucleophile. nih.gov For the formation of the desired product, the attack would need to occur at the C2 position of the butenyl chain.
Reductive Elimination: Following the nucleophilic attack, the desired allylic amine product is released, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Route B: Reductive Amination
An alternative and robust method for amine synthesis is reductive amination. masterorganicchemistry.comorganic-chemistry.orgchem-station.com This pathway involves the reaction of a ketone with an amine, followed by reduction of the resulting imine or enamine.
The detailed steps for this route are:
Synthesis of the Ketone Precursor: The synthesis would commence with the preparation of 1-(3-bromophenyl)but-3-en-2-one. This could be achieved through various methods, such as the oxidation of the corresponding secondary alcohol, 1-(3-bromophenyl)but-3-en-2-ol.
Imine Formation: The ketone, 1-(3-bromophenyl)but-3-en-2-one, is reacted with ammonia or a primary amine to form the corresponding imine, 1-(3-bromophenyl)but-3-en-2-imine. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate which then dehydrates.
Reduction of the Imine: The C=N double bond of the imine is then selectively reduced to the amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent is critical to avoid the reduction of the alkene functionality.
The stereochemical outcome of these reactions is determined by the transition state energies. In asymmetric catalysis, the goal is to create a significant energy difference between the transition states leading to the two possible enantiomers of the product.
For the palladium-catalyzed allylic amination , the transition state involves the approach of the nucleophilic amine to the π-allylpalladium complex. The geometry of this transition state is influenced by the steric and electronic properties of the chiral ligands coordinated to the palladium center. researchgate.net For instance, ligands can create a chiral pocket around the metal, directing the nucleophile to attack one face of the allyl group preferentially. researchgate.net
In reductive amination , the key stereochemistry-determining step is often the reduction of the imine. If a chiral reducing agent or a chiral catalyst is used, the transition state for the hydride transfer will be diastereomeric, leading to an enantiomeric excess of one of the amine products. Alternatively, if a chiral amine is used in the initial condensation, the resulting diastereomeric imines can be separated before reduction.
A proposed transition state model for the dihydroxylation of acyclic allylic amines, a related reaction, suggests that the conformation of the allylic amine is controlled by the N-protecting group, which can influence the stereochemical outcome of reactions at the double bond. researchgate.net A similar principle could apply to the transition state of the allylic amination, where the interaction between the incoming nucleophile, the catalyst, and the substrate's existing stereocenters dictates the final product's stereochemistry.
Role of Catalysts and Reagents in Reaction Mechanisms
The choice of catalysts and reagents is paramount in controlling the rate, selectivity, and efficiency of the synthesis of this compound.
In transition-metal-catalyzed reactions, particularly palladium-catalyzed allylic aminations, the ligands play a multifaceted role. incatt.nl
Enantioselectivity: Chiral ligands are essential for asymmetric synthesis. They create a chiral environment around the metal center, which leads to a differentiation of the transition state energies for the formation of the two enantiomers. The "bite angle" of bidentate phosphine ligands, for example, has a pronounced effect on the enantioselectivity. nih.gov
Regioselectivity: The nature of the ligand can influence where the nucleophile attacks the π-allyl intermediate. Electron-donating ligands tend to direct the nucleophile to the more substituted carbon of the allyl fragment, while electron-withdrawing ligands can favor attack at the less substituted carbon. chemicalbook.com
Reaction Rate: The electronic and steric properties of the ligand affect the rates of both the oxidative addition and the reductive elimination steps in the catalytic cycle. A ligand that is too bulky may slow down the reaction, while one that binds too tightly to the metal can inhibit catalyst turnover.
| Ligand Type | Effect on Selectivity | Effect on Rate |
| Electron-Rich Phosphines | Often favor attack at the more substituted position. | Can increase the rate of oxidative addition. |
| Electron-Poor Phosphines | May favor attack at the less substituted position. | Can facilitate reductive elimination. |
| Chiral Bidentate Phosphines (e.g., BINAP) | Induce enantioselectivity through steric and electronic control. | Bite angle influences both rate and selectivity. |
| P,N-Ligands | Can offer unique selectivity profiles due to the different electronic nature of the donor atoms. | Can lead to highly active catalysts. |
Table 1: General Effects of Ligand Types in Palladium-Catalyzed Allylic Amination.
Co-catalysts and additives can significantly impact the reaction mechanism and outcome.
Bases: In many palladium-catalyzed aminations, a base is required to neutralize the acid generated during the reaction or to deprotonate the amine nucleophile, increasing its nucleophilicity. The choice of base can influence the reaction rate and, in some cases, the selectivity.
Lewis Acids: In reductive aminations, a Lewis acid like Ti(OiPr)₄ can be used to activate the ketone towards nucleophilic attack by the amine. masterorganicchemistry.com
Water: In some palladium-catalyzed allylic C-H aminations, the presence of a catalytic amount of water has been shown to be crucial for high regioselectivity. rsc.org
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can be employed to facilitate the transport of the nucleophile or other reagents between the aqueous and organic phases.
Kinetic Studies of Key Synthetic Steps
Kinetic studies are essential for understanding the detailed mechanism of a reaction, identifying the rate-determining step, and optimizing reaction conditions. For the synthesis of this compound via palladium-catalyzed allylic amination, kinetic analysis would involve monitoring the reaction progress under various conditions.
A study on the palladium-catalyzed amination of bromobenzene (B47551) revealed that the reaction can have a significant induction period, which is attributed to the slow activation of the catalyst precursor. organic-chemistry.org The true kinetics of the reaction showed a positive order dependence on the aryl bromide and the amine, and a zero-order dependence on the base. organic-chemistry.org
A hypothetical kinetic study for the synthesis of this compound could involve the following:
Monitoring Reactant and Product Concentrations: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to measure the concentrations of the starting materials and the product over time.
Varying Concentrations: By systematically changing the initial concentrations of the allylic substrate, the amine, the palladium catalyst, and the ligand, the reaction order with respect to each component can be determined.
Isotope Effect Studies: Using deuterated reagents can help to determine if a particular C-H bond cleavage is involved in the rate-determining step.
The rate law for a palladium-catalyzed allylic amination can be complex, but a simplified form might look like:
Rate = k[Allylic Substrate]ᵃ[Amine]ᵇ[Pd Catalyst]ᶜ[Ligand]ᵈ
Where a, b, c, and d are the reaction orders with respect to each species. The values of these exponents would provide valuable insights into the mechanism. For example, if the reaction is first order in the palladium catalyst, it suggests that a single palladium atom is involved in the rate-determining step.
| Parameter Varied | Information Gained |
| [Allylic Substrate] | Order of reaction with respect to the electrophile. |
| [Amine] | Order of reaction with respect to the nucleophile. |
| [Catalyst] | Order of reaction with respect to the palladium source. |
| [Ligand] | Effect of ligand concentration on the rate; can indicate ligand association/dissociation steps. |
| Temperature | Determination of activation energy (Ea) through Arrhenius plots. |
Table 2: Parameters and Insights from Kinetic Studies of Allylic Amination.
Rate Law Determination
A comprehensive search of scientific databases and chemical literature did not yield any specific studies focused on determining the rate law for the formation of this compound. The rate law, which mathematically describes the relationship between the rate of a chemical reaction and the concentration of its reactants, is a fundamental component of mechanistic investigation. Its determination would require systematic experimentation, varying the concentrations of the precursors to this compound while monitoring the reaction progress.
Without experimental data, it is not possible to present a data table or detailed findings regarding the order of the reaction with respect to each reactant.
Activation Energy Calculations
Similarly, specific activation energy (Ea) calculations for the formation or subsequent reactions of this compound are not reported in the available literature. The activation energy, which represents the minimum energy required for a reaction to occur, is a critical parameter derived from kinetic studies performed at various temperatures.
The determination of activation energy is typically achieved by applying the Arrhenius equation to a series of rate constants measured at different temperatures. As no rate determination studies have been published, the corresponding activation energy for the synthesis of this compound remains unknown. Consequently, no data table or detailed research findings on this topic can be provided.
While information exists for other related compounds, such as (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one nih.gov, (R)-1-(3-Bromophenyl)butan-1-amine hydrochloride bldpharm.com, and 1-(3-Bromophenyl)but-3-yn-1-amine nih.gov, these molecules possess different functional groups and electronic properties that would lead to distinct reaction mechanisms and kinetic profiles. Therefore, data from these compounds cannot be extrapolated to this compound.
Further research is required to elucidate the mechanistic details of this compound formation and reactivity. Such studies would provide valuable insights for chemists working on the synthesis and application of this and related compounds.
Computational and Theoretical Investigations of 1 3 Bromophenyl but 3 En 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For 1-(3-Bromophenyl)but-3-en-2-amine, these calculations can predict a range of properties that govern its reactivity and spectroscopic signatures.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amine group and the π-system of the vinyl group and the phenyl ring. The LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom. The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and chemical hardness. mdpi.comresearchgate.net
Table 1: Theoretical Frontier Orbital Properties
| Parameter | Description | Expected Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability (nucleophilicity). Higher energy suggests stronger nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability (electrophilicity). Lower energy suggests stronger electrophilicity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap correlates with higher chemical reactivity, lower kinetic stability, and higher polarizability. mdpi.com |
Electrostatic Potential Surface (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. youtube.com It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue areas correspond to positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. youtube.comresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a significant region of negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the extension of the C-Br bond, making it a potential site for certain interactions. researchgate.net The hydrogen atoms of the amine group would appear as regions of high positive potential (blue), highlighting their role as hydrogen bond donors. youtube.comyoutube.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. wikipedia.org A key aspect of NBO analysis is the examination of "hyperconjugative" interactions, which involve the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. rsc.orgwisc.edu
In this compound, NBO analysis would quantify the stability gained from interactions such as:
The delocalization of the nitrogen lone pair (nN) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.
The interaction between the π orbitals of the phenyl ring and the vinyl group.
The influence of the bromine atom's lone pairs and its effect on the electronic structure of the phenyl ring.
The energy associated with these donor-acceptor interactions (E(2)) is calculated, with higher values indicating stronger delocalization and greater molecular stability. wisc.eduresearchgate.net
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for structural confirmation.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for 1H and 13C nuclei. These predicted values, when compared to experimental data, can help assign signals and confirm the proposed structure. The calculations would account for the electronic environment of each nucleus, including the deshielding effect of the bromine atom and the aromatic ring.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the identification of characteristic peaks corresponding to specific functional groups, such as the N-H stretching of the amine, C=C stretching of the vinyl group and aromatic ring, and the C-Br stretching frequency. researchgate.net
Conformational Analysis and Energy Landscapes
The flexibility of the butyl amine chain in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. mdpi.com
Rotational Barriers and Preferred Conformations
The minima on this surface correspond to stable, low-energy conformations, while the maxima represent the energy barriers (rotational barriers) that must be overcome for the molecule to transition from one conformation to another. The most stable conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. For this compound, the analysis would focus on the rotation around the bond connecting the chiral center to the phenyl ring and the bonds within the flexible side chain to determine the molecule's preferred three-dimensional structure.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The three-dimensional structure and conformational preferences of this compound are significantly influenced by a network of intramolecular interactions. These non-covalent forces, though weak individually, collectively play a crucial role in dictating the molecule's preferred geometry and, consequently, its chemical behavior.
Hydrogen Bonding: The primary amine group (-NH₂) in this compound is a classic hydrogen bond donor. Computational models can predict the likelihood of intramolecular hydrogen bond formation. A potential interaction could occur between one of the amine hydrogens and the π-electron cloud of the vinyl group (C=C). This N-H···π interaction, a recognized type of weak hydrogen bond, would contribute to the stabilization of specific rotamers. The strength and geometry of such bonds can be quantified through methods like Quantum Theory of Atoms in Molecules (QTAIM) analysis of the calculated electron density.
Halogen Bonding: The bromine atom on the phenyl ring introduces the possibility of intramolecular halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). mdpi.com In the case of this compound, the bromine atom could potentially interact with the lone pair of electrons on the nitrogen atom of the amine group (Br···N). The existence and strength of such an interaction would depend on the specific conformation of the molecule, which dictates the Br-N distance and the C-Br···N angle. Computational studies on other bromo-aromatic compounds have demonstrated the significance of these interactions in controlling molecular conformation and crystal packing. mdpi.com
| Interaction Type | Potential Donor | Potential Acceptor | Predicted Significance |
| Hydrogen Bond | Amine (-NH₂) | Vinyl group (π-system) | Moderate influence on conformational preference |
| Halogen Bond | Bromine (-Br) | Amine (-N) | Dependent on sterically accessible conformations |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound over time, providing insights into its conformational landscape and interactions with its environment. researchgate.net
The surrounding solvent can have a profound impact on the structure and reactivity of a solute molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules.
In a polar protic solvent like ethanol, the amine group can act as both a hydrogen bond donor and acceptor with the solvent molecules. This solvation can compete with and disrupt potential intramolecular hydrogen bonds. The polar nature of the solvent will also stabilize charge separation in the transition states of reactions, potentially altering reaction rates.
In a non-polar aprotic solvent like benzene (B151609), intramolecular interactions are likely to be more influential in determining the molecule's conformation, as there is less competition from the solvent. The reactivity of the molecule in such an environment would be more dependent on its intrinsic electronic properties. Computational studies on similar halo-substituted aromatic compounds have shown that both the halogen and the medium have a significant effect on conformational preference. nih.gov
| Solvent Type | Predicted Effect on Conformation | Predicted Effect on Reactivity |
| Polar Protic (e.g., Ethanol) | Disruption of intramolecular H-bonds, extended conformations favored. | Stabilization of polar transition states, potential rate enhancement. |
| Non-polar Aprotic (e.g., Benzene) | Intramolecular interactions dominate, more compact conformations may be favored. | Reactivity governed primarily by intrinsic electronic factors. |
In solution, MD simulations can reveal the nature and lifetime of intermolecular interactions between molecules of this compound. These can include hydrogen bonding between the amine groups of different molecules and π-π stacking interactions between the phenyl rings.
In the solid state, computational methods can predict the most stable crystal packing arrangement. These predictions are based on minimizing the lattice energy, considering all possible intermolecular interactions. For a molecule like this compound, a variety of interactions are expected to govern the crystal structure. These include:
N-H···N hydrogen bonds: Forming chains or networks of molecules.
C-H···π interactions: Between the aliphatic C-H bonds and the aromatic rings.
Halogen-halogen interactions (Br···Br): Which can be either attractive or repulsive depending on the geometry.
Halogen···π interactions: The bromine atom of one molecule interacting with the phenyl ring of another.
Studies on related bromo-substituted aromatic amines have highlighted the importance of both molecular packing and intrinsic reactivity in the solid state. rsc.org
Prediction of Reactivity and Selectivity via Computational Methods
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound.
Reactivity: The presence of multiple reactive sites—the amine, the double bond, and the carbon-bromine bond—makes predicting the outcome of a reaction challenging. Computational models can be employed to determine the most likely site of reaction under specific conditions. For instance, in an electrophilic addition reaction, calculations of the electron density at different positions in the molecule can identify the most nucleophilic site, which is likely to be the double bond or the nitrogen atom. The reactivity of the C-Br bond, particularly in transition metal-catalyzed cross-coupling reactions, can also be modeled. rsc.org
Selectivity: When a reaction can lead to multiple products, computational methods can predict the major product by calculating the activation energies for the different reaction pathways. The pathway with the lowest activation energy is kinetically favored and will lead to the major product. For example, in a reaction involving the allylic system, computational models can predict whether the reaction will proceed via an SN2 or SN2' mechanism, leading to different constitutional isomers.
| Reaction Type | Potential Reactive Sites | Computational Prediction |
| Electrophilic Addition | Alkene (C=C), Amine (-NH₂) | Frontier Molecular Orbital (FMO) theory, electrostatic potential maps. |
| Nucleophilic Substitution | Carbon-Bromine (C-Br) | Calculation of transition state energies for different leaving groups. |
| Stereoselectivity | Chiral center | Calculation of diastereomeric transition state energies. |
By providing a detailed atomistic and electronic picture, computational and theoretical investigations serve as an indispensable complement to experimental studies, guiding the rational design of synthetic routes and the understanding of the chemical properties of this compound.
Spectroscopic and Advanced Analytical Characterization Techniques for 1 3 Bromophenyl but 3 En 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-(3-Bromophenyl)but-3-en-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the vinyl protons of the butenyl group, the methine proton adjacent to the amine, and the methyl protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, aromatic protons typically appear in the downfield region (around 7-8 ppm), while aliphatic protons are found further upfield. pdx.edu
¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org For this compound, separate signals would be expected for the carbons of the bromophenyl ring, the vinyl carbons, the methine carbon, and the methyl carbon. libretexts.orgorganicchemistrydata.org The carbon attached to the bromine atom would show a characteristic chemical shift. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.0 - 9.5 pdx.edu | 125 - 150 libretexts.org |
| Vinylic CH=CH₂ | 5.2 - 5.7 pdx.edu | 115 - 140 libretexts.org |
| Vinylic CH=CH₂ | 4.6 - 5.0 pdx.edu | 115 - 140 libretexts.org |
| CH-NH₂ | Data not available | Data not available |
| CH₃ | Data not available | 10 - 15 libretexts.org |
| C-Br | - | Data not available |
| Amine NH₂ | 0.5 - 5.0 pdx.edu | - |
Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the vinyl protons and the methine proton, as well as between the protons on the aromatic ring. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. This information is crucial for determining the stereochemistry and conformation of the molecule. ipb.ptutoronto.caresearchgate.net
Solid-State NMR for Polymorph Analysis (if applicable)
While solution-state NMR is more common, solid-state NMR (ssNMR) can be employed to study the compound in its solid form. This is particularly useful for identifying and characterizing different crystalline forms, or polymorphs, which can have different physical properties. If this compound exists in multiple polymorphic forms, ssNMR could distinguish them based on differences in their crystal packing, which would lead to variations in the chemical shifts and other NMR parameters.
Chiral NMR for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral NMR techniques are used to determine the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. This is often achieved by using a chiral derivatizing agent or a chiral solvating agent. cam.ac.uknih.govbohrium.commst.edu These agents interact with the enantiomers to form diastereomers or diastereomeric complexes, which have different NMR spectra. cam.ac.uknih.govbohrium.com By integrating the signals of the two diastereomers, the enantiomeric ratio and thus the enantiomeric excess can be accurately determined. cam.ac.uknih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. rsc.org For this compound (C₁₀H₁₂BrN), HRMS would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) and would provide a highly accurate mass measurement that corresponds to this specific chemical formula. rsc.org
Interactive Data Table: Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Elemental Formula |
| [M+H]⁺ | 226.0226 | Data not available | C₁₀H₁₃⁷⁹BrN⁺ |
| [M+H]⁺ | 228.0205 | Data not available | C₁₀H₁₃⁸¹BrN⁺ |
Note: The calculated m/z values are for the protonated molecule. The presence of two major peaks with a mass difference of approximately 2 Da is a clear indicator of a bromine-containing compound.
Fragmentation Pathway Analysis
The mass spectrometric fragmentation of this compound under electron ionization (EI) is governed by the stability of the resulting carbocations and radicals, primarily dictated by the amine group, the aromatic ring, and the terminal double bond. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature for all bromine-containing fragments.
The primary fragmentation pathways are initiated by α-cleavage, which is the most common fragmentation mechanism for amines. miamioh.edu
α-Cleavage adjacent to the phenyl ring: Cleavage of the C1-C2 bond results in the formation of a bromobenzyl radical and the [C₄H₈N]⁺ ion at m/z 70. Alternatively, the charge can be retained by the aromatic fragment, forming a bromobenzyl cation (m/z 169/171), though this is generally less favored than charge retention on the nitrogen-containing fragment.
α-Cleavage adjacent to the vinyl group: Cleavage of the C2-C3 bond is another highly probable pathway. This yields a stable allyl radical (C₃H₅•) and the [C₇H₈BrN]⁺ fragment at m/z 197/199. This fragment ion is significantly stabilized by the nitrogen atom and the aromatic ring.
McLafferty Rearrangement: While less common for this specific structure due to the position of the double bond, a rearrangement involving the transfer of a hydrogen atom is theoretically possible, though likely a minor pathway compared to α-cleavage.
Loss of Bromine: The molecular ion or major fragment ions can lose a bromine radical (•Br) to form corresponding ions, which would appear as a single peak rather than an isotopic doublet. For instance, the molecular ion at m/z 225/227 could lose Br to yield an ion at m/z 146.
The fragmentation patterns for halogenated aromatic compounds are influenced by the position of the halogen. nih.gov For meta-substituted compounds like this one, fragmentation pathways may involve complex rearrangements prior to elimination. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
| 225/227 | [C₁₀H₁₂BrN]⁺• | Molecular Ion |
| 197/199 | [C₇H₈BrN]⁺ | α-Cleavage (Loss of •C₃H₅) |
| 184/186 | [C₁₀H₁₁Br]⁺• | Loss of •NH₂ |
| 146 | [C₁₀H₁₂N]⁺ | Loss of •Br from Molecular Ion |
| 70 | [C₄H₈N]⁺ | α-Cleavage (Loss of •C₇H₆Br) |
LC-MS for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, enabling simultaneous separation, identification, and quantification. It is particularly effective for assessing the purity of a synthesized batch and for analyzing its presence in complex mixtures.
For purity analysis, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed. researchgate.netmdpi.com The compound, being moderately polar due to the amine group, would be well-retained on a C18 or C8 stationary phase. A mobile phase gradient using acetonitrile (B52724) or methanol (B129727) and water would effectively elute the compound and any synthesis-related impurities. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase is crucial. This ensures that the amine group is protonated, leading to better peak shape and enhanced ionization efficiency for mass spectrometric detection.
In the mass spectrometer, using electrospray ionization (ESI) in positive ion mode, the compound is detected as its protonated molecule, [M+H]⁺, at m/z 226/228. The purity of the sample is determined by comparing the integrated area of the main compound's chromatographic peak to the total area of all detected peaks at the relevant wavelength (if a UV detector is also used) or by total ion count. The high sensitivity of MS allows for the detection and potential identification of trace-level impurities based on their m/z values, which might include starting materials, by-products, or degradation products.
Table 2: Typical LC-MS Parameters for Analysis
| Parameter | Typical Setting | Purpose |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Reversed-phase separation based on polarity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, provides protons for ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for elution gradient. |
| Flow Rate | 0.2 - 0.5 mL/min | Standard for analytical scale columns. |
| Ionization Mode | ESI Positive | Forms [M+H]⁺ ions suitable for amine-containing compounds. |
| MS Detection | Full Scan & Selected Ion Monitoring (SIM) | Detects all ions or focuses on the target m/z for sensitivity. |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups and molecular structure of this compound.
Functional Group Identification
The IR and Raman spectra will exhibit characteristic bands corresponding to the distinct vibrational modes of the molecule's functional groups. By analyzing the position, intensity, and shape of these bands, the chemical structure can be confirmed.
Amine (N-H) Vibrations: As a primary amine, it will show two N-H stretching bands in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. A broad N-H bending vibration is expected around 1650-1580 cm⁻¹.
Aromatic Ring (C-H and C=C) Vibrations: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The characteristic C=C stretching vibrations within the phenyl ring occur in the 1600-1450 cm⁻¹ region. The meta-substitution pattern gives rise to specific out-of-plane C-H bending bands, typically found between 810-750 cm⁻¹ and 710-690 cm⁻¹.
Alkene (C=C and C-H) Vibrations: The terminal vinyl group will produce a C=C stretching band around 1645 cm⁻¹. The =C-H stretching vibration is expected near 3080 cm⁻¹, while the out-of-plane =C-H bending modes give rise to strong bands in the 1000-900 cm⁻¹ region.
Aliphatic (C-H) Vibrations: The sp³-hybridized C-H bonds in the butyl chain will have stretching vibrations in the 2960-2850 cm⁻¹ range.
Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is a heavy atom vibration and thus appears at low frequencies, typically in the 600-500 cm⁻¹ range. This band is often more prominent in the Raman spectrum. researchgate.net
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | 3400 - 3300 (two bands) |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |
| Alkene C-H Stretch | Vinyl Group | ~3080 |
| Aliphatic C-H Stretch | Butyl Chain | 2960 - 2850 |
| C=C Stretch | Alkene | ~1645 |
| N-H Bend | Primary Amine | 1650 - 1580 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 (multiple bands) |
| C-N Stretch | Amine | 1250 - 1020 |
| C-H Out-of-Plane Bend | Aromatic (meta) | 810 - 750 and 710 - 690 |
| C-Br Stretch | Bromophenyl | 600 - 500 |
Conformational Insights
While IR and Raman are primarily used for functional group identification, they can also offer insights into the conformational properties of the molecule. The presence of multiple conformers in a sample can lead to the splitting of vibrational bands or the appearance of additional shoulders on peaks, especially in the "fingerprint region" (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different stable conformers can be identified, and their relative populations in the sample can be estimated based on the relative intensities of their corresponding spectral bands. researchgate.netuantwerpen.be
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of this compound in the solid state. This technique requires growing a suitable single crystal of the compound, which, upon diffraction of X-rays, provides a detailed electron density map from which the atomic positions can be determined with high precision.
The resulting crystal structure would provide a wealth of information, including:
Unambiguous molecular connectivity: Confirming the bonding arrangement.
Precise bond lengths and angles: For example, the exact lengths of the C-N, C-Br, and C=C bonds.
Torsional angles: Defining the molecular conformation and the spatial relationship between the bromophenyl ring, the amine group, and the vinyl group.
Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonds formed by the amine's N-H groups (acting as donors) and the nitrogen lone pair (acting as an acceptor). Pi-stacking interactions between aromatic rings may also be observed.
Absolute Configuration Assignment
The C2 carbon atom in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S). X-ray crystallography is the most powerful tool for determining the absolute configuration of a chiral molecule.
The presence of the bromine atom is highly advantageous for this purpose. Bromine is a relatively heavy atom that causes anomalous dispersion (or resonant scattering) of X-rays. By carefully collecting diffraction data, the subtle differences in scattering intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. The analysis of these differences allows for the calculation of the Flack parameter, which provides a reliable determination of the absolute stereochemistry of the molecule in the crystal, distinguishing definitively between the R and S enantiomers. If a racemic mixture is crystallized, it will form either a racemic compound (containing both enantiomers in the unit cell) or a conglomerate (a mechanical mixture of separate R and S crystals).
Crystal Packing and Intermolecular Interactions
The precise arrangement of molecules in a crystalline lattice and the non-covalent forces governing this organization are critical for understanding a compound's physical properties. While a specific crystal structure for this compound is not publicly available in crystallographic databases, insights can be drawn from related bromophenyl derivatives.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule and its packing in a crystal. For brominated organic compounds, the bromine atom often plays a significant role in directing the crystal packing through halogen bonding and other weak interactions. In a study on bromo-derivatives of 2,2-diphenyl-1-picrylhydrazyl, X-ray diffraction analysis revealed that bromine atoms participate in halogen–π interactions with benzene (B151609) rings of adjacent molecules, contributing to the formation of supramolecular columns. mdpi.comresearchgate.net This "herringbone" organization is a common packing motif. mdpi.comresearchgate.net
For a compound like this compound, it is plausible that similar intermolecular forces would be at play. The key interactions expected to influence its crystal packing include:
Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. These interactions with neighboring molecules would be a dominant force in the crystal lattice.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen atom of the amine group or the π-system of the phenyl ring or the allyl group of an adjacent molecule.
π-π Stacking: The bromophenyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
The interplay of these forces would dictate the specific polymorphic form and the macroscopic properties of the crystalline solid. The planarity of the phenyl ring and the conformational flexibility of the butenylamine side chain would also be critical factors. nih.gov The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide definitive evidence of these interactions and the precise molecular geometry. nih.govrsc.orgbath.ac.uk
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for verifying the purity of synthesized compounds and for quantifying their presence in various matrices.
Gas Chromatography (GC) and GC-MS
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. bohrium.com The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. chromatographyonline.comnih.gov
For the analysis of halogenated organic compounds, GC-MS offers high sensitivity and specificity. oup.comrestek.com The mass spectrometer provides structural information by fragmenting the analyte molecules and detecting the resulting ions. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in nearly equal abundance) would produce a distinctive signature in the mass spectrum, aiding in the identification of the compound and its metabolites. acs.orgacs.org
Derivatization is often employed to improve the chromatographic properties and detection sensitivity of amines. nih.gov For primary amines, derivatization with reagents like pentafluorobenzoyl chloride can enhance volatility and thermal stability, leading to better peak shapes and lower detection limits. researchgate.net
A typical GC-MS analysis of this compound would involve:
| Parameter | Description |
| Injection Mode | Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column. |
| Column | A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. |
| Oven Program | A temperature gradient would be employed, starting at a lower temperature and ramping up to ensure the separation of impurities and the elution of the target compound. |
| Ionization Mode | Electron ionization (EI) is a standard method that produces a reproducible fragmentation pattern. For enhanced sensitivity, negative chemical ionization (NCI) can be particularly effective for halogenated compounds. nih.gov |
| Detection | The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for targeted quantification of the analyte. nih.gov |
The development of a robust GC-MS method is crucial for quality control, enabling the detection and quantification of residual starting materials, by-products, and degradation products. uzh.ch
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. mdpi.com For a compound like this compound, which possesses a chiral center at the carbon atom bearing the amine group, chiral HPLC is essential for separating its enantiomers. phenomenex.com
The separation of enantiomers is critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com Polysaccharide-based CSPs are commonly used for the separation of a wide variety of chiral compounds, including amines. researchgate.net
Method development for the chiral separation of this compound would involve screening different CSPs and mobile phase compositions.
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often the first choice for screening. researchgate.net |
| Mobile Phase | Normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives) conditions can be explored. The addition of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution for basic compounds like amines. researchgate.net |
| Detector | A UV detector set to a wavelength where the bromophenyl chromophore absorbs would be suitable for detection. |
The resolution of the enantiomers allows for the determination of the enantiomeric excess (ee) of a sample, a critical parameter in asymmetric synthesis. mdpi.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. researchgate.net It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, and developing the plate in a suitable solvent system (mobile phase). niscpr.res.in
For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The relative polarity of the compounds determines their mobility on the TLC plate; more polar compounds generally have lower retention factors (Rf values).
| Component | Expected Rf Value | Visualization |
| Starting Material (e.g., 3-bromobenzaldehyde) | Higher Rf | UV light (if chromophoric) or specific stains. |
| This compound (Product) | Lower Rf (due to the polar amine group) | UV light and staining with a reagent like ninhydrin (B49086) or a potassium permanganate (B83412) solution, which reacts with the amine and alkene functional groups, respectively. |
| Intermediates/By-products | Variable Rf values | Visualization would depend on their specific functional groups. |
The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a small amount of a polar solvent (e.g., triethylamine (B128534) to reduce tailing of the amine), is crucial for achieving good separation. niscpr.res.in While TLC is primarily a qualitative tool, it provides invaluable real-time information to the synthetic chemist, guiding decisions on reaction completion and purification strategies. nih.govrsc.orgnih.gov
Chemical Reactivity and Derivatization Strategies for 1 3 Bromophenyl but 3 En 2 Amine
Reactions Involving the Amine Moiety
The primary amine group is a nucleophilic center that readily participates in a variety of classical amine reactions. These transformations are fundamental for introducing diverse substituents and building molecular complexity.
The nucleophilicity of the primary amine in 1-(3-bromophenyl)but-3-en-2-amine allows for straightforward acylation, alkylation, and sulfonylation reactions. These reactions are pivotal for creating amides, secondary and tertiary amines, and sulfonamides, respectively.
Acylation: The reaction with acyl halides, such as acetyl chloride or benzoyl chloride, proceeds readily to form the corresponding N-acetyl or N-benzoyl amides. youtube.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. youtube.com The resulting amides are generally stable compounds. N-acetylation is a common reaction used in organic chemistry to add an acetyl functional group to an amine. nih.gov
Alkylation: N-alkylation can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines or even quaternary ammonium (B1175870) salts can be challenging due to the increased nucleophilicity of the secondary amine product. acs.org The use of specific catalysts and reaction conditions, such as employing allylic alcohols in the presence of an iridium complex, can allow for selective mono-alkylation. organic-chemistry.org A novel approach using deep eutectic solvents has also been described for the allylic alkylation of amines with allylic alcohols under mild, metal-free conditions. rsc.org
Sulfonylation: Reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. Transition-metal-catalyzed direct substitution of allylic amines with sulfinate salts has also been reported as a method to form allylic sulfones. nih.govresearchgate.net
Table 1: Examples of Amine Moiety Derivatization
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl Chloride | N-acetamide |
| Alkylation | Methyl Iodide | N-methylamine |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-tosylsulfonamide |
The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The stability of the resulting imine can be influenced by the nature of the carbonyl compound used. acs.org For instance, condensation with an aromatic aldehyde like benzaldehyde (B42025) would yield a conjugated imine, which may exhibit enhanced stability. youtube.com The formation of imines from primary amines and carbonyl compounds is a fundamental transformation in organic synthesis. ambeed.com Symmetrical Schiff bases can be synthesized from diamines and substituted benzaldehydes. nih.gov
Table 2: Imine Formation Reaction
| Reactant 1 | Reactant 2 Example | Product |
| This compound | Benzaldehyde | N-benzylidene-1-(3-bromophenyl)but-3-en-2-amine |
The amine functional group can undergo oxidation; however, such reactions can be complex and may lead to a mixture of products. Strong oxidizing agents can potentially oxidize the amine to nitroso or nitro compounds, though this is often difficult to control. The oxidation of primary amines can also lead to the formation of imines.
Conversely, the term "reduction of the amine" is not a standard transformation, as the amine is already in a reduced state. However, other functional groups within the molecule can be reduced in the presence of the amine. More relevant is the synthesis of primary amines via the reduction of other nitrogen-containing functional groups like nitro compounds, nitriles, amides, or azides. youtube.com For instance, primary amides can be reduced to primary amines using hydrosilylation catalyzed by a nickel complex. rsc.org
Reactions Involving the Alkene Moiety
The butenyl side chain, with its terminal double bond, offers a second site for chemical modification. These reactions primarily involve additions across the pi-bond, allowing for the introduction of various functionalities.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. pressbooks.pubmsu.eduyoutube.com This reaction converts the but-3-en-2-amine (B3051532) moiety to a butan-2-amine structure. A key challenge in the hydrogenation of this compound is the potential for dehalogenation of the bromophenyl group under harsh conditions. youtube.com Careful selection of the catalyst and reaction conditions is crucial to achieve chemoselective hydrogenation of the alkene without affecting the aryl bromide. vanderbilt.edu
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon. wikipedia.orgchadsprep.com This would result in the formation of a 3-halo-1-(3-bromophenyl)butan-2-amine. It is important to note that carbocation rearrangements are possible in this type of reaction. chadsprep.com
Table 3: Alkene Moiety Addition Reactions
| Reaction Type | Reagent | Expected Major Product |
| Hydrogenation | H₂, Pd/C | 1-(3-Bromophenyl)butan-2-amine |
| Hydrobromination | HBr | 3-Bromo-1-(3-bromophenyl)butan-2-amine |
Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The epoxidation of allylic amines can exhibit high diastereoselectivity. rsc.orgrsc.org For instance, the Sharpless asymmetric epoxidation can be a powerful tool for creating chiral epoxides from allylic alcohols and has been extended to allylic amine derivatives. chempedia.infoacs.org
Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol. This can be achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) or potassium permanganate (B83412) under cold, alkaline conditions. wikipedia.org The Sharpless asymmetric dihydroxylation, using a chiral ligand, can be employed to produce enantiomerically enriched diols. wikipedia.orglibretexts.org Dihydroxylation of cyclic allylic alcohols using osmium tetroxide with TMEDA as a ligand can lead to the formation of syn diols due to hydrogen bonding control. acs.org
Cycloaddition Reactions
The vinyl group in this compound can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the alkene) to form a five-membered heterocyclic ring. wikipedia.org The reaction is a powerful tool for constructing heterocycles with high regio- and stereoselectivity. wikipedia.org For instance, the reaction of the subject compound with nitrile oxides would yield isoxazoline (B3343090) derivatives, while reaction with azides could produce triazoline rings. The course of these reactions is often guided by frontier molecular orbital (FMO) theory, which helps predict the regioselectivity based on the energies of the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the 1,3-dipole, or vice versa.
Reactions Involving the Bromophenyl Moiety
The bromine atom on the phenyl ring is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides. sigmaaldrich.com These reactions offer a versatile and efficient means to introduce a wide range of substituents onto the phenyl ring of this compound.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the bromophenyl group with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. mdpi.comrsc.org For example, coupling with phenylboronic acid would yield a biphenyl (B1667301) derivative, while using heteroarylboronic acids could introduce heterocyclic moieties. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency. mdpi.comresearchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the vinyl position of the reacting alkene, typically with high trans selectivity. organic-chemistry.orgthieme-connect.de For instance, reacting this compound with an acrylate (B77674) ester would lead to the formation of a cinnamate (B1238496) derivative. The reaction conditions, including the choice of palladium precursor (e.g., palladium acetate) and ligands (e.g., phosphines), are crucial for achieving high yields and selectivity. wikipedia.orgnih.gov
Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromophenyl group and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgnih.govorganic-chemistry.org The resulting arylalkynes are valuable intermediates in organic synthesis. For example, coupling with phenylacetylene (B144264) would yield a tolan derivative. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.govorganic-chemistry.org
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Biaryl/heteroaryl derivative |
| Heck | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N) | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | Arylalkyne |
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.org For SNAr to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orglibretexts.org In the case of this compound, the bromo substituent is at the meta position relative to the but-3-en-2-amine group, which is not strongly electron-withdrawing. Therefore, direct SNAr reactions at the bromine-bearing carbon are generally unfavorable unless the reaction proceeds through a benzyne (B1209423) intermediate under very strong basic conditions. youtube.commasterorganicchemistry.com This mechanism involves the elimination of HBr to form a highly reactive benzyne, which is then attacked by a nucleophile. This can lead to a mixture of products where the incoming nucleophile attaches to either of the two carbons of the former triple bond. youtube.com
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org The secondary amine in this compound can potentially act as a DMG after N-protection (e.g., as a pivalamide (B147659) or carbamate) to direct lithiation to the C2 or C6 position of the phenyl ring. This would allow for the introduction of a wide range of electrophiles specifically at the position ortho to the directing group.
Strategies for the Formation of Complex Derivatives
The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive bromophenyl group, makes it an excellent precursor for the synthesis of various heterocyclic systems. For example, the amine functionality can be used as a nucleophile in condensation reactions with dicarbonyl compounds to form pyrroles or with α,β-unsaturated ketones to yield dihydropyridines.
Synthesis of Conjugates and Probes
The primary amine functionality of this compound serves as a versatile handle for the synthesis of various conjugates and probes. This allows for the attachment of reporter molecules, such as fluorophores or biotin, enabling the use of the compound in a range of biological and analytical applications. The reactivity of the primary amine facilitates covalent bond formation with a variety of electrophilic reagents. creative-biolabs.combiosyn.comnih.gov
One of the most common strategies for conjugating primary amines involves the use of N-hydroxysuccinimide (NHS) esters. creative-biolabs.comcreative-biogene.com These reagents react with the primary amine under mild conditions to form a stable amide bond. creative-biogene.com For instance, a fluorescent probe can be synthesized by reacting this compound with an NHS ester derivative of a fluorophore, such as fluorescein (B123965) or rhodamine. caymanchem.com Similarly, conjugation with biotin-NHS ester would yield a biotinylated derivative that can be used for affinity-based purification or detection with streptavidin-conjugated reporters.
Another widely employed method for derivatizing primary amines is the use of isothiocyanates, which react to form stable thiourea (B124793) linkages. creative-biolabs.com Fluorescein isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC) are common examples of fluorescent labeling reagents that utilize this chemistry.
The synthesis of more complex probes, such as those for fluorescence resonance energy transfer (FRET) assays, is also achievable. chemrxiv.org This would typically involve a multi-step synthesis where the core amine compound is first linked to one fluorophore and then a second FRET partner is introduced, potentially at a different position on the molecule or on a binding partner. The development of such probes is crucial for studying biological processes like enzyme activity in real-time. rsc.org
Furthermore, the primary amine can be targeted for the creation of probes used in various bioanalytical techniques. For example, conjugation to molecules that enhance ionization or provide a specific fragmentation pattern can facilitate mass spectrometry-based detection and quantification. nih.gov
The table below summarizes common reagent types for the synthesis of conjugates and probes from primary amines.
| Reagent Type | Reactive Group | Resulting Linkage | Application Examples |
| N-Hydroxysuccinimide (NHS) Esters | Amine | Amide | Fluorescent labeling, Biotinylation creative-biolabs.comcreative-biogene.com |
| Isothiocyanates | Amine | Thiourea | Fluorescent labeling creative-biolabs.com |
| Carbodiimides (e.g., EDC, DCC) | Amine, Carboxylic Acid | Amide | Cross-linking to proteins or surfaces nih.gov |
| Sulfonyl Chlorides | Amine | Sulfonamide | Fluorescent labeling (e.g., Dansyl chloride) thermofisher.com |
Derivatization for Analytical or Separation Purposes
The chemical properties of this compound, particularly the presence of a primary amine and a chiral center, necessitate derivatization for certain analytical and separation techniques. Derivatization can enhance detectability, improve chromatographic behavior, and enable the separation of enantiomers. thermofisher.comnih.govnih.gov
For analytical purposes, especially in high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby increasing its sensitivity for UV or fluorescence detection. thermofisher.comacs.org A common pre-column derivatization agent for primary amines is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which rapidly forms highly fluorescent isoindole derivatives. acs.orgresearchgate.net Another popular reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary amines to yield stable, highly fluorescent adducts. thermofisher.comresearchgate.net
The chiral nature of this compound means that it exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is critical in many applications, particularly in pharmacology, where enantiomers can have different biological activities. wvu.edu Chiral resolution can be achieved by derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. wikipedia.orgnih.gov These diastereomers have different physical properties and can be separated using standard achiral chromatography. nih.govyoutube.com
Common chiral derivatizing agents for amines include chiral carboxylic acids, which form diastereomeric salts, or chiral reagents that form covalent diastereomeric derivatives. wikipedia.org For example, reacting the racemic amine with an enantiomerically pure chiral acid chloride, such as Mosher's acid chloride, would produce diastereomeric amides that can be separated by HPLC or even NMR analysis in some cases. nih.gov
The table below details common derivatization reagents used for analytical and separation purposes of primary amines.
| Reagent | Purpose | Detection Method | Key Features |
| o-Phthalaldehyde (OPA)/Thiol | Fluorescent Labeling | Fluorescence | Rapid reaction, forms highly fluorescent derivatives. nih.govacs.orgresearchgate.net |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescent Labeling | Fluorescence, UV | Forms stable, highly fluorescent adducts. thermofisher.comresearchgate.net |
| Dansyl Chloride | Fluorescent Labeling | Fluorescence | Reacts with primary and secondary amines, phenols, and alcohols. thermofisher.comnih.gov |
| Chiral Derivatizing Agents (e.g., Mosher's acid chloride) | Chiral Resolution | HPLC, NMR | Forms diastereomers that can be separated on achiral columns. wikipedia.orgnih.gov |
| Tartaric Acid | Chiral Resolution | Crystallization | Forms diastereomeric salts with differing solubilities. wikipedia.org |
Advanced Applications of 1 3 Bromophenyl but 3 En 2 Amine in Chemical Research
Use as a Versatile Synthetic Intermediate and Building Block
The structure of 1-(3-Bromophenyl)but-3-en-2-amine, featuring a reactive amine group, a vinyl group, and a bromo-substituted aromatic ring, suggests its potential as a versatile building block in organic synthesis. Each of these functional groups offers a handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The primary amine can undergo a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. The vinyl group is susceptible to addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, as well as participation in various coupling reactions. The bromine atom on the phenyl ring is a key feature for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
While specific examples for this compound are not documented in detail, the synthesis of structurally related compounds provides insight into its potential synthetic utility. For instance, the synthesis of analogous homoallylic amines can be achieved through methods like the Grignard addition to imines or boroxine-mediated coupling reactions. These strategies could likely be adapted for the synthesis of derivatives of this compound.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction Type | Potential Product Class |
| Primary Amine | Acylation | Amides |
| Alkylation | Secondary/Tertiary Amines | |
| Reductive Amination | Substituted Amines | |
| Vinyl Group | Hydrogenation | Saturated Alkyl Chain |
| Halogenation | Dihaloalkanes | |
| Heck Reaction | Substituted Alkenes | |
| Bromophenyl Group | Suzuki Coupling | Biaryls |
| Sonogashira Coupling | Aryl Alkynes | |
| Buchwald-Hartwig Amination | Di- or Tri-arylamines |
Application in Material Science
There is currently no available research literature that specifically describes the application of this compound in material science. The presence of a conjugated system in the bromophenyl group and the potential for polymerization through the vinyl group are features that can be relevant for the development of new materials. However, without experimental data, any discussion on its potential use in areas such as nonlinear optics remains purely speculative.
Development of Chemical Probes for Mechanistic Studies (excluding biological targets)
No published studies were found that detail the use of this compound as a chemical probe for non-biological mechanistic investigations. While the reactive moieties of the molecule could potentially be used to tag or interact with specific chemical systems to elucidate reaction mechanisms, there is no evidence of this application in the current body of scientific literature.
Role in Catalyst Development or Ligand Design
Similarly, there is no information available regarding the role of this compound in catalyst development or as a ligand for catalytic systems. The amine functionality and the potential for modification of the aromatic ring could, in principle, allow for its incorporation into ligand scaffolds for metal catalysts. However, no such research has been reported to date.
Future Research Directions for 1 3 Bromophenyl but 3 En 2 Amine
Exploration of Novel and Efficient Synthetic Routes
Currently, dedicated synthetic procedures for 1-(3-bromophenyl)but-3-en-2-amine are not extensively reported in the literature, presenting a clear opportunity for methodological development. Future research should focus on creating stereocontrolled, high-yield, and scalable synthetic pathways.
Key areas for exploration include:
Reductive Amination: A straightforward approach would involve the reductive amination of the corresponding ketone, 1-(3-bromophenyl)but-3-en-2-one. This precursor could potentially be synthesized from 3-bromoacetophenone.
Multi-component Reactions: Designing a one-pot reaction involving a 3-bromophenyl-containing starting material, an ammonia (B1221849) source, and a C4 building block could offer an atom-economical and efficient route. nih.gov
Allylation of Imines: The synthesis could be achieved through the diastereoselective addition of an allyl nucleophile (e.g., allylmagnesium bromide or allyltributyltin) to an imine derived from 3-bromobenzaldehyde.
From Related Precursors: Methodologies used for similar structures, such as the synthesis of 1-bromo-3-butyn-2-one and its derivatives, could be adapted. researchgate.net For instance, a route starting from 2-bromomethyl-2-vinyl-1,3-dioxolane might be modified to introduce the phenylamine moiety. researchgate.net
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Potential Precursors | Key Advantages | Potential Challenges |
| Reductive Amination | 1-(3-bromophenyl)but-3-en-2-one | Direct, often high-yielding | Requires synthesis of the ketone precursor; control of stereochemistry. |
| Grignard/Organometallic | 3-Bromobenzaldehyde, Allylmagnesium bromide | Convergent, well-established | Stereocontrol can be difficult without chiral auxiliaries or catalysts. |
| Multi-component Reaction | 3-Bromobenzaldehyde, Amine source, Allyl source | High efficiency, atom economy, reduced waste. nih.gov | Optimization of reaction conditions can be complex. |
| Suzuki/Sonogashira Coupling | A vinyl-amine core with a boronic acid/ester handle | Modular, allows for late-stage diversification. acs.orgacs.org | Requires synthesis of a functionalized amine precursor. |
Development of Asymmetric Synthesis Methodologies
The presence of a stereocenter at the C2 position makes the development of asymmetric syntheses for enantiomerically pure this compound a high-priority research area. Such methods are critical for applications in medicinal chemistry, where enantiomers often exhibit different biological activities.
Future research should investigate:
Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butanesulfinamide developed by the Ellman lab, is a proven and robust method for the asymmetric synthesis of a wide variety of chiral amines. yale.edu This approach has been used on industrial scales and is applicable to a vast range of substrates. yale.edu
Organocatalysis: The use of chiral phosphoric acids, cinchona alkaloids, or other organocatalysts could enable the direct asymmetric reductive amination of the precursor ketone or the enantioselective allylation of an imine. researchgate.net
Enzymatic Resolution: Kinetic resolution of the racemic amine using lipases or other enzymes could provide access to one or both enantiomers in high optical purity.
Transition-Metal Catalysis: Chiral transition-metal complexes (e.g., based on Rhodium, Iridium, or Ruthenium) could be employed for the asymmetric hydrogenation of a corresponding enamine or the asymmetric transfer hydrogenation of the precursor ketone.
Advanced Spectroscopic Characterization for Dynamic Processes
A thorough understanding of the structural and dynamic properties of this compound is essential. While standard techniques like ¹H and ¹³C NMR and IR spectroscopy are fundamental, advanced methods can provide deeper insights.
Future characterization efforts should include:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are necessary for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure and constitution of its derivatives.
Vibrational Circular Dichroism (VCD): For enantiomerically pure samples, VCD spectroscopy can be used to determine the absolute configuration by comparing experimental spectra with quantum chemical predictions.
X-ray Crystallography: Obtaining a crystal structure of the amine or a suitable solid derivative would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and solid-state conformation. nih.govnih.gov This is also invaluable for confirming the absolute stereochemistry from an asymmetric synthesis.
Dynamic NMR (DNMR): DNMR studies could be used to investigate conformational dynamics, such as the rotational barrier around the C-N and C-C single bonds, which can influence the molecule's interaction with biological targets or its reactivity.
In-depth Computational Studies on Complex Interactions
Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding experimental work.
Promising computational research avenues are:
Conformational Analysis: Using methods like Density Functional Theory (DFT), the potential energy surface can be mapped to identify low-energy conformers and understand the molecule's flexibility.
Spectroscopic Prediction: DFT calculations can predict NMR chemical shifts and IR vibrational frequencies, aiding in the interpretation of experimental spectra. nih.gov
Molecular Docking: The molecule can be docked into the active sites of relevant biological targets (e.g., enzymes like BACE-1 or various receptors) to predict binding modes and affinities, thereby guiding its development as a potential therapeutic agent. nih.govresearchgate.net
Hirshfeld Surface Analysis: For crystal structures, Hirshfeld analysis can be used to visualize and quantify intermolecular interactions, providing insight into the forces that govern the crystal packing. nih.gov
ADME/Tox Prediction: In silico models can be used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to assess the druglikeness of the compound and its derivatives early in the discovery process. researchgate.net
Expansion of Derivatization Chemistry for Diverse Scaffolds
The title compound is an ideal starting point for creating a library of diverse chemical structures due to its multiple reactive sites.
Future work should focus on systematically exploring reactions at each site:
N-Functionalization: The primary amine can be readily transformed into amides, sulfonamides, carbamates, or ureas. It can also undergo reductive amination or alkylation to yield secondary and tertiary amines.
C=C Bond Functionalization: The terminal alkene is amenable to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, ozonolysis, and polymerization.
Aromatic Ring Functionalization: The bromophenyl ring is a key handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the meta-position, profoundly altering the molecule's steric and electronic properties.
The table below summarizes potential derivatization pathways.
| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Scaffold | Reference |
| Amine (NH₂) | Acylation | Acetyl chloride, Benzoyl chloride | N-acyl derivatives | General Knowledge |
| Amine (NH₂) | Condensation | Aldehydes, Ketones | Schiff bases/Imines | nih.gov |
| Bromophenyl (Ar-Br) | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl derivatives | acs.orgacs.org |
| Bromophenyl (Ar-Br) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Aryl-alkyne derivatives | acs.orgacs.org |
| Bromophenyl (Ar-Br) | Buchwald-Hartwig Amination | Amines, Pd catalyst | Di-amino phenyl derivatives | General Knowledge |
| Alkene (C=C) | Dihydroxylation | OsO₄ or KMnO₄ | Diol derivatives | General Knowledge |
| Alkene (C=C) | Epoxidation | m-CPBA | Epoxide derivatives | General Knowledge |
Investigation into Broader Chemical Applications
The structural motifs within this compound suggest its potential utility in several fields beyond being a simple chemical intermediate.
Future investigations should target its application as:
A Bioactive Scaffold: The allyl amine core is present in numerous natural products and pharmaceuticals. The bromophenyl group is a common feature in inhibitors of enzymes such as β-secretase (BACE-1), which is a target in Alzheimer's disease research. acs.orgacs.org Derivatives could be synthesized and screened for antimicrobial, anticancer, or neurological activity. nih.govresearchgate.net
A Chiral Ligand: Following derivatization of the amine, the resulting molecule could be explored as a chiral ligand for asymmetric catalysis. The combination of a chiral center and a coordinating group could be effective in controlling the stereochemical outcome of metal-catalyzed reactions.
A Monomer for Functional Polymers: The vinyl group allows the molecule to act as a monomer. Polymerization could lead to novel chiral polymers with unique properties, potentially useful in chiral separations or as functional materials.
A Building Block in Total Synthesis: As a chiral, multi-functionalized building block, it could serve as a key intermediate in the total synthesis of complex natural products.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Bromophenyl)but-3-en-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation under microwave irradiation, which enhances reaction efficiency and reduces byproducts. For example, halogen-substituted chalcones with bromophenyl groups were synthesized using aldehydes and ketones under microwave conditions, achieving high purity . Alternatively, palladium-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂ and CuI) introduces the bromophenyl moiety via alkynylation, followed by hydrolysis and purification steps . Optimization includes:
- Microwave power and irradiation time to balance yield and decomposition.
- Catalyst loading (e.g., 5 mol% Pd) and solvent selection (acetonitrile for Pd reactions).
- Column chromatography for purification, using gradients of ethyl acetate/hexane.
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the aromatic bromophenyl group (δ ~7.2–7.8 ppm) and the enamine moiety (δ ~5.5–6.5 ppm for alkene protons) are critical. For example, in related chalcones, alkene protons appear as doublets with J ≈ 15.6 Hz .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for structure refinement. Hydrogen-bonding patterns and unit cell parameters are analyzed to confirm stereochemistry and packing .
Q. What preliminary biological assays are used to evaluate the cytotoxic potential of this compound?
- Methodological Answer :
- Cell Lines : MCF-7 (breast cancer) and Vero cells are standard models.
- Cytotoxicity Testing : Presto Blue™ assays measure cell viability. Compounds are tested at concentrations (e.g., 7.81–100 µg/mL), with IC₅₀ values calculated via absorbance measurements. For example, halogenated chalcones showed IC₅₀ = 100 µg/mL against MCF-7, indicating moderate activity .
Advanced Research Questions
Q. What strategies control stereochemistry during the synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use of enantioselective catalysts (e.g., chiral Pd complexes) during cross-coupling or hydrogenation steps. For example, (S)-1-(3-bromophenyl)-2,2,2-trifluoroethylamine was synthesized with 98% enantiomeric excess using chiral auxiliaries .
- Resolution Methods : Diastereomeric salt formation or chiral chromatography (e.g., HPLC with amylose columns) .
Q. How do intermolecular hydrogen-bonding patterns influence the crystal packing and stability of this compound?
- Methodological Answer :
- Graph Set Analysis : Etter’s rules classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions). For bromophenyl derivatives, C–Br···π interactions may also stabilize packing .
- Thermogravimetric Analysis (TGA) : Correlate hydrogen-bond density with thermal stability. Stronger networks reduce sublimation rates.
Q. How does the substitution pattern on the phenyl ring (e.g., bromo vs. chloro) affect bioactivity in halogenated enamine derivatives?
- Methodological Answer :
- SAR Studies : Compare IC₅₀ values of analogs. For example, 3-bromophenyl chalcones (IC₅₀ = 100 µg/mL) showed higher cytotoxicity than 4-chlorophenyl analogs (IC₅₀ = 1,484 µg/mL), suggesting bromine enhances cellular uptake or target binding .
- Computational Modeling : DFT calculations assess electronic effects (e.g., Hammett σ values) on reactivity and binding .
Q. What mechanistic insights guide the optimization of palladium-catalyzed alkynylation in synthesizing this compound?
- Methodological Answer :
- Catalytic Cycle : Pd⁰/Pdⁱⁱ redox steps are probed via in situ XAFS or ESI-MS. Ligand effects (e.g., PPh₃ vs. Xantphos) on oxidative addition rates are critical .
- Copper Co-catalysis : CuI facilitates transmetallation, reducing Pd loading requirements. Stoichiometric studies identify Cu:Pd ratios for maximal turnover .
Q. How can researchers address variability in bioactivity data across different studies of halogenated enamines?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., MCF-7 from ATCC) and assay conditions (e.g., 48-h incubation).
- Data Normalization : Include positive controls (e.g., doxorubicin) and normalize to cell confluency via microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
